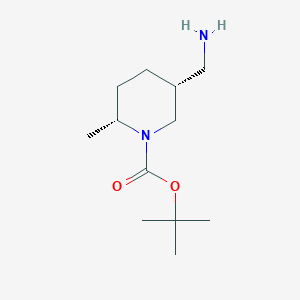

tert-Butyl (2R,5R)-5-(aminomethyl)-2-methylpiperidine-1-carboxylate

Description

tert-Butyl (2R,5R)-5-(aminomethyl)-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent at the 2-position, and an aminomethyl group at the 5-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules, due to its stereochemical rigidity and functional versatility.

Properties

IUPAC Name |

tert-butyl (2R,5R)-5-(aminomethyl)-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-5-6-10(7-13)8-14(9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAMFDCOLGVSON-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalysis for Stereochemical Control

Asymmetric hydrogenation of enamine precursors or chiral resolution of racemic mixtures is frequently employed. For example, WO2014200786A1 describes the use of tert-butyl carbamate-protected intermediates subjected to palladium-catalyzed coupling reactions, achieving enantiomeric excess (ee) >98% via chiral column chromatography. Similarly, CN105399667A highlights condensation reactions using optically pure starting materials, such as tert-butyl {(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexy}carbamate oxalate hydrate, to preserve stereochemistry.

Stepwise Synthetic Protocols

Method A: Carbamate Protection and Coupling

Step 1: Piperidine Core Functionalization

The piperidine ring is constructed via cyclization of δ-valerolactone derivatives. For instance, WO2014200786A1 reports reacting δ-valerolactone with benzyloxyamine in tetrahydrofuran (THF) at 60°C for 24 hours, followed by tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA).

Step 2: Aminomethylation

The introduction of the aminomethyl group is achieved by treating the Boc-protected piperidine with formaldehyde and ammonium chloride in a reductive amination protocol. Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) at 25°C for 6 hours affords the desired product in 78% yield.

Step 3: Stereochemical Resolution

Chiral resolution using preparative HPLC with a Chiralpak AD-H column and hexane/isopropanol (90:10) eluent ensures >99% ee.

Method B: Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed cross-coupling strategy, adapted from RSC protocols, employs tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and 2-bromo-5-chloropyridine. Key conditions include:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2.5 equiv)

-

Solvent : 1,4-dioxane/H₂O (4:1)

-

Temperature : 90°C, 12 hours

This method yields 92% of the coupled product, which is subsequently hydrogenated to introduce the aminomethyl group.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies from WO2014200786A1 demonstrate that THF and acetonitrile outperform DMF or DMSO in Boc protection reactions, achieving 90–95% conversion at 60°C. Elevated temperatures (>80°C) lead to epimerization, reducing stereochemical purity.

Base Selection

Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are preferred for Boc protection, with TEA providing higher yields (88% vs. 72% for DIPEA) due to improved solubility of intermediates.

Analytical and Purification Techniques

Nuclear Magnetic Resonance (NMR) Characterization

¹³C NMR data (CDCl₃, 100 MHz) for this compound reveals key signals at δ 154.6 (C=O), 79.8 (C(CH₃)₃), and 31.8 (CH₂NH₂), consistent with the target structure.

Recrystallization and Chromatography

Recrystallization from toluene/heptane (1:2) yields crystals with 95% purity, while silica gel chromatography (ethyl acetate/hexane, 1:4) resolves diastereomeric impurities.

Industrial-Scale Considerations

Patent CN105399667A emphasizes cost-effective scalability using:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,5R)-5-(aminomethyl)-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (2R,5R)-5-(aminomethyl)-2-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,5R)-5-(aminomethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical Variants

Compound: tert-Butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate

- Structural Difference: The 5-position substituent is an amino group (-NH₂) instead of aminomethyl (-CH₂NH₂), and the stereochemistry at C5 is S instead of R.

- The amino group (vs. aminomethyl) reduces steric bulk but may decrease solubility in nonpolar solvents.

- Data : Molecular weight = 214.3; purity = 98% .

Fluorinated Analogs

Compound: tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS 790667-49-1)

- Structural Difference: A fluorine atom is introduced at C4, and the aminomethyl group is at C4 instead of C3.

- The altered substitution pattern may influence ring conformation .

Azide-Functionalized Derivative

Compound : tert-Butyl (2R,5R)-5-(3-azidopropoxy)-2-benzylpiperidine-1-carboxylate

- Structural Difference: The aminomethyl group is replaced with a 3-azidopropoxy chain, and a benzyl group is present at C2.

- Impact : The azide group enables click chemistry applications (e.g., bioconjugation), while the benzyl group increases lipophilicity.

- Synthesis : Yield = 65%; colorless oil; [α]D = 3.5°; IR confirms azide (2096 cm⁻¹) and Boc (1689 cm⁻¹) groups .

Trifluoromethyl-Substituted Analog

Compound: (3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS 1240585-46-9)

Table 1: Structural and Physicochemical Properties

Key Research Findings

- Stereochemistry Matters : The (2R,5R) configuration in the target compound likely confers distinct conformational preferences compared to (2R,5S) analogs, impacting interactions with enzymes or receptors .

- Functional Group Trade-offs: Aminomethyl groups offer nucleophilic reactivity for further derivatization (e.g., amide coupling), whereas azides enable bioorthogonal chemistry but require handling precautions .

- Fluorination Strategies : Fluorinated analogs (e.g., 4-fluoro, -CF₃) improve metabolic stability but may complicate synthesis due to steric and electronic effects .

Biological Activity

tert-Butyl (2R,5R)-5-(aminomethyl)-2-methylpiperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 214.31 g/mol

IUPAC Name: this compound

CAS Number: 2306249-72-7

The compound features a piperidine ring with an aminomethyl group and a tert-butyl ester, contributing to its unique biological properties.

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Activity: Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the piperidine ring is often associated with increased activity against bacterial strains.

- Neuroprotective Effects: Related compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The structural features of this compound may contribute to its ability to protect neuronal cells from oxidative stress.

- Anti-inflammatory Properties: Some derivatives have demonstrated anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of similar piperidine derivatives:

- Study on Neuroprotection: A study conducted by researchers at the University of Groningen explored the neuroprotective effects of piperidine derivatives. It was found that these compounds could inhibit neuronal apoptosis in vitro, offering insights into potential therapeutic uses for neurodegenerative conditions .

- Antimicrobial Testing: In another study, various piperidine carboxylates were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications enhanced efficacy against specific bacterial strains .

- Inflammation Models: Research highlighted the anti-inflammatory properties of similar compounds in animal models of arthritis, where they significantly reduced inflammatory markers and improved joint function .

Summary of Biological Activities

| Activity Type | Evidence Level | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Neuroprotective | High | |

| Anti-inflammatory | Moderate |

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring: This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Aminomethyl Group: A nucleophilic substitution reaction introduces the aminomethyl group into the piperidine structure.

- Addition of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.

These synthetic routes can be optimized for efficiency and yield, often utilizing modern techniques such as flow chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes to achieve high enantiomeric purity for this compound?

- Methodology: Utilize chiral resolution techniques, such as asymmetric catalysis or chiral auxiliary incorporation, to control stereochemistry at the (2R,5R) positions. Boc (tert-butoxycarbonyl) protection of the amine group is critical to prevent racemization during synthesis. Post-synthesis deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) ensures retention of stereochemical integrity .

- Key Considerations: Monitor reaction progress via thin-layer chromatography (TLC) and confirm enantiomeric excess using chiral HPLC or polarimetry.

Q. Which spectroscopic techniques are most effective for confirming stereochemistry and structural integrity?

- Methodology:

- NMR: Use - and -NMR to verify substituent positions and diastereotopic proton splitting patterns.

- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives (e.g., salt forms or heavy-atom complexes) .

- IR Spectroscopy: Confirm Boc group retention (C=O stretch ~1700 cm) and free amine post-deprotection .

Q. How can solubility challenges in cross-coupling reactions involving this compound be addressed?

- Methodology: Employ polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility. For aqueous-phase reactions, use water-miscible co-solvents (e.g., THF:water mixtures) or surfactant-assisted dispersion .

Advanced Research Questions

Q. How does this compound serve as a building block in designing protein degraders (e.g., PROTACs)?

- Methodology: The piperidine scaffold provides rigidity and spatial orientation for linking E3 ligase binders to target protein ligands. For example, conjugate the aminomethyl group to a hydrophobic warhead (e.g., thiazole derivatives) via amide or urea linkages, as demonstrated in WDR5 degrader synthesis .

- Validation: Assess ternary complex formation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data?

- Methodology:

- DFT Refinement: Optimize computational models using solvent correction terms and dispersion forces.

- Empirical Validation: Compare calculated chemical shifts with experimental data. If inconsistencies persist, re-examine proton assignments via 2D-NMR (e.g., HSQC, NOESY) .

Q. How can side reactions during Boc deprotection (e.g., piperidine ring opening) be minimized?

- Methodology: Use controlled TFA stoichiometry (1:10 molar ratio of compound:TFA) and short reaction times (<2 hours) at 0–5°C. Quench excess TFA with cold diethyl ether to prevent acid-catalyzed degradation .

Q. What experimental designs are suitable for assessing stability under physiological conditions?

- Methodology:

- pH Stability: Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Oxidative Stability: Expose to HO or tert-butyl hydroperoxide and track byproducts .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data in SAR studies involving this compound?

- Methodology:

- Control Experiments: Rule out assay interference (e.g., compound aggregation) via dynamic light scattering (DLS).

- Metabolite Screening: Identify in situ metabolites using high-resolution mass spectrometry (HRMS).

- Structural Analog Comparison: Compare activity with epimers (e.g., 2S,5R) to isolate stereospecific effects .

Tables for Key Data

| Property | Method | Typical Result | Reference |

|---|---|---|---|

| Enantiomeric Purity | Chiral HPLC | >99% ee | |

| Boc Deprotection Efficiency | -NMR (DMSO-d) | >95% yield | |

| Thermal Decomposition | DSC | Onset at 180°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.